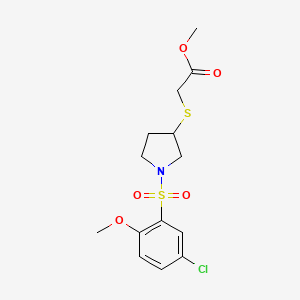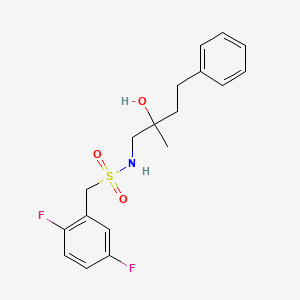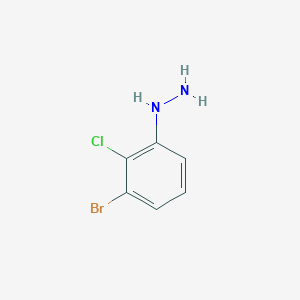
2-phenyl-N-(4-sulfamoylbenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Phenyl-N-(4-sulfamoylbenzyl)acetamide (PBSA) is an important compound used in a variety of scientific research applications. It is a derivative of acetamide and is characterized by a phenyl group attached to the nitrogen atom of the acetamide molecule. PBSA is a white crystalline solid which is soluble in water and organic solvents, making it a versatile compound for a variety of research applications.
Scientific Research Applications
Chemical Synthesis and Characterization
- N-substituted Sulfanilamide derivatives, including N-[4-(phenylsulfamoyl)phenyl]acetamide, were synthesized and characterized using various spectroscopic methods. These compounds demonstrated distinct molecular conformations and packing models based on their crystal structures. The thermal properties of these derivatives were also studied, revealing specific melting points and thermal decomposition initiation temperatures. However, no significant antibacterial activity was observed with the introduction of the benzene ring to certain groups, and none of the compounds exhibited antifungal activity (Lahtinen et al., 2014).
Biological Activity and Inhibition Studies
- The enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties was investigated, showing that most compounds exhibited substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase. In silico molecular docking results supported the in vitro enzyme inhibition data (Abbasi et al., 2019).
- Various N-substituted sulfamoylacetamides were synthesized and screened against α-Chymotrypsin, revealing that most synthesized compounds were moderate enzyme inhibitors (Siddiqui et al., 2017).
Antimicrobial and Antitumor Activity
- New heterocyclic compounds incorporating sulfamoyl moiety suitable for antimicrobial use were synthesized. The compounds were evaluated for both their in vitro antibacterial and antifungal activities and showed promising results (Darwish et al., 2014).
- N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems were synthesized and screened for antitumor activity in vitro. Among them, specific compounds showed considerable anticancer activity against some cancer cell lines (Yurttaş et al., 2015).
Molecular Interactions and Docking Analysis
- The structural parameter, electron behavior, wave function, and biological properties of N-[4-(Ethylsulfamoyl)phenyl]acetamide were investigated. Molecular docking studies were carried out to explore the fungal and cancer activities of the compound (Bharathy et al., 2021).
Coordination Complexes and Catalytic Activity
- Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide were synthesized and characterized. The complexes exhibited significant antioxidant activity in vitro, highlighting the potential biological applications of such coordination complexes (Chkirate et al., 2019).
properties
IUPAC Name |
2-phenyl-N-[(4-sulfamoylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c16-21(19,20)14-8-6-13(7-9-14)11-17-15(18)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18)(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDLZZRRCJRQAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dichlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2677170.png)
![methyl 1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2677171.png)
![Dimethyl 2-oxo-5-phenyl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2677173.png)
![N-{4-[4-(4-fluorophenyl)piperazino]phenyl}acetamide](/img/structure/B2677176.png)
![ethyl 6-amino-1-oxo-2H,3H,4H-thiopheno[3,2-e]thiin-5-carboxylate](/img/structure/B2677177.png)
![1-(4-acetylphenyl)-N-[2-(1-pyrrolidinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B2677178.png)


![N-(2,5-dimethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2677182.png)
![2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine dihydrochloride](/img/structure/B2677185.png)


![3-Fluorosulfonyloxy-5-[2-(methoxymethyl)piperidine-1-carbonyl]pyridine](/img/structure/B2677189.png)
